TLR7 Potency vs. Enpatoran
In HEK293 NF-κB reporter assays, BMS905 inhibits TLR7 with an IC₅₀ of 0.7 ± 0.2 nM [1]. This represents a 16-fold improvement in potency compared to Enpatoran (M5049), which exhibits an IC₅₀ of 11.1 nM in the same assay system . The difference highlights BMS905's enhanced ability to suppress TLR7-driven inflammatory signaling at substantially lower concentrations, which may translate to improved target engagement in cellular and in vivo models.
| Evidence Dimension | TLR7 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.7 ± 0.2 nM |
| Comparator Or Baseline | Enpatoran (M5049): 11.1 nM |
| Quantified Difference | 16-fold more potent |
| Conditions | HEK293 NF-κB reporter assay |
Why This Matters
Higher potency enables lower dosing in preclinical models, reducing compound consumption and potential off-target effects.
- [1] Sreekantha RK, et al. Identification of 2-Pyridinylindole-Based Dual Antagonists of Toll-like Receptors 7 and 8 (TLR7/8). ACS Med Chem Lett. 2022 Apr 25;13(5):812-818. View Source
